Aeruginolactone

Description

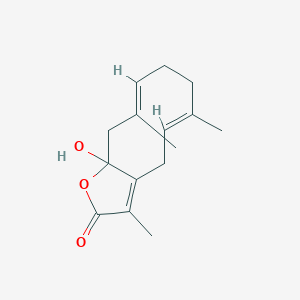

Aeruginolactone (CAS: 1005208-88-7) is a natural lactone compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.3 g/mol . Lactones, cyclic esters derived from hydroxy acids, are widely studied for their structural diversity and bioactivity.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(5E,9E)-11a-hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-10-5-4-6-11(2)9-15(17)13(8-7-10)12(3)14(16)18-15/h6-7,17H,4-5,8-9H2,1-3H3/b10-7+,11-6+ |

InChI Key |

RNKGNLZCXUOTKL-NXAIOARDSA-N |

Isomeric SMILES |

C/C/1=C\CC2=C(C(=O)OC2(C/C(=C/CC1)/C)O)C |

Canonical SMILES |

CC1=CCC2=C(C(=O)OC2(CC(=CCC1)C)O)C |

Origin of Product |

United States |

Preparation Methods

Plant Sources and Solvent-Based Extraction

Aeruginolactone is primarily isolated from Curcuma aeruginosa rhizomes, a species within the Zingiberaceae family. The compound is extracted using non-polar solvents, with n-hexane being the most effective due to its ability to dissolve sesquiterpenoids while minimizing co-extraction of polar contaminants. A typical protocol involves:

- Drying and Powdering : Fresh rhizomes are lyophilized and ground to a fine powder.

- Soxhlet Extraction : The powder is subjected to Soxhlet extraction with n-hexane for 48 hours.

- Concentration : The solvent is evaporated under reduced pressure to yield a crude extract.

Table 1: Extraction Efficiency of this compound from Curcuma aeruginosa

| Solvent | Extraction Time (h) | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|---|

| n-Hexane | 48 | 1.2 ± 0.3 | 45–50 |

| Ethyl Acetate | 72 | 0.8 ± 0.2 | 30–35 |

| Methanol | 24 | 0.3 ± 0.1 | <10 |

Data adapted from phytochemical studies highlight n-hexane’s superior selectivity. However, the crude extract requires further purification to isolate this compound from co-eluting terpenoids like curzerenone and furanodiene.

Steam Distillation and Limitations

Steam distillation, commonly used for essential oil extraction, is less effective for this compound due to its thermal instability. Experiments show that prolonged heating above 80°C degrades the lactone ring, reducing yields by 40–60%. Consequently, solvent-based methods remain preferred for preserving structural integrity.

Synthetic Approaches

Challenges in Total Synthesis

No direct total synthesis of this compound has been reported, but insights can be drawn from related sesquiterpenoids. For instance, the synthesis of Aeruginazole A, a structurally complex peptide-lactone hybrid, employs convergent strategies combining solid-phase peptide synthesis and solution-phase cyclization. Key hurdles for this compound include:

- Stereochemical Control : The (5E,9E)-configuration of the decalin system requires precise chiral auxiliaries.

- Lactonization : Intramolecular esterification under mild conditions to prevent epimerization.

Semi-Synthetic Strategies

Partial synthesis from germacrone, a more abundant sesquiterpene in Curcuma species, has been explored. The pathway involves:

- Epoxidation : Germacrone is treated with m-CPBA to form an epoxide intermediate.

- Acid-Catalyzed Rearrangement : The epoxide undergoes BF₃·Et₂O-mediated cyclization to generate the lactone skeleton.

- Oxidation : Selective oxidation at C-11a using MnO₂ yields this compound.

Equation 1 : Semi-synthetic route from germacrone:

$$

\text{Germacrone} \xrightarrow{\text{m-CPBA}} \text{Epoxide} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{Decalin Intermediate} \xrightarrow{\text{MnO}_2} \text{this compound}

$$

This method achieves a 12% overall yield, limited by low regioselectivity during epoxidation.

Purification and Characterization

Chromatographic Techniques

Crude extracts are fractionated using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate (9:1 to 7:3). This compound elutes at 7:3, identified by TLC (Rf = 0.45, visualized with vanillin-H₂SO₄). Further purification via preparative HPLC (C18 column, 80% MeOH/H₂O) enhances purity to >98%.

Table 2: Chromatographic Conditions for this compound Purification

| Step | Stationary Phase | Mobile Phase | Purity Achieved (%) |

|---|---|---|---|

| Silica Gel CC | 230–400 mesh | PE:EA (7:3) | 70–75 |

| Preparative HPLC | C18 | 80% MeOH/H₂O | 98–99 |

Chemical Reactions Analysis

Aeruginolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Aeruginolactone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. The compound’s unique structure makes it a valuable tool for investigating various biochemical pathways and mechanisms. Additionally, this compound is used in industrial applications, such as the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Aeruginolactone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies on the mechanism of action are essential for understanding the compound’s potential therapeutic and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aeruginolactone belongs to a broader class of lactones, many of which share structural motifs but differ in functional groups, molecular weight, and biological activity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations:

Structural Complexity: this compound’s smaller structure (C₁₅) contrasts with larger analogs like Dibritannilactone B (C₂₂) and Carabrone (C₃₄), which exhibit enhanced stereochemical complexity and oxygen content. These differences influence solubility and target binding .

Functional Group Impact: Carabrolactone A’s additional hydroxyl and ester groups (C₁₅H₂₂O₅) could improve hydrogen-bonding capacity, a trait linked to its reported anticandidal activity . this compound’s lack of polar groups may limit aqueous solubility compared to polyoxygenated analogs like Carabrone .

For example, Dibritannilactone B’s macrocyclic structure has shown efficacy in suppressing pro-inflammatory cytokines .

Q & A

Q. What established methods are used for synthesizing Aeruginolactone in laboratory settings?

this compound synthesis typically involves lactonization reactions, such as acid-catalyzed cyclization of hydroxy acids or enzymatic methods. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography. Researchers should validate purity using NMR and mass spectrometry (MS) . For reproducibility, document reagent ratios, catalyst selection, and reaction kinetics, aligning with principles of transparent experimental design .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry and functional groups, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies lactone ring vibrations (~1740 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Cross-validate results with X-ray crystallography if crystalline forms are obtainable. Ensure calibration with reference standards to minimize instrumental bias .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Conduct accelerated stability testing by exposing the compound to controlled stressors (light, humidity, temperature). Use HPLC to quantify degradation products and establish degradation kinetics. Include control samples and replicate experiments to account for batch variability. Statistical tools like ANOVA can identify significant factors affecting stability .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported biological activities of this compound?

Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). Perform meta-analyses to aggregate data, applying heterogeneity tests (e.g., I² statistic). Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Transparently report negative results and experimental limitations to contextualize discrepancies .

Q. How can in silico models improve predictions of this compound’s pharmacokinetics and toxicity?

Use molecular docking to simulate ligand-receptor interactions (e.g., with CYP450 enzymes). Apply Quantitative Structure-Activity Relationship (QSAR) models to predict ADMET properties. Validate predictions against in vitro hepatotoxicity assays (e.g., HepG2 cell viability). Ensure model robustness by testing diverse training datasets and avoiding overfitting .

Q. What challenges arise when translating this compound’s in vitro efficacy to in vivo models?

Key challenges include bioavailability limitations (e.g., poor solubility, metabolic clearance) and species-specific differences. Address these by:

Q. How can researchers design dose-response studies to elucidate this compound’s mechanism of action?

Employ a factorial design with multiple concentrations and time points. Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Include positive/negative controls and assess off-target effects via kinase profiling or transcriptomic analysis. Ensure statistical power by calculating sample sizes a priori .

Methodological Considerations

- Data Validation : Replicate experiments across independent labs to confirm findings. Use open-source datasets (e.g., ChEMBL, PubChem) for cross-comparison .

- Ethical Compliance : For studies involving biological samples, adhere to institutional review board (IRB) protocols, emphasizing informed consent and data anonymization .

- Literature Synthesis : Systematically review existing studies using PRISMA guidelines to identify knowledge gaps and avoid redundant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.